4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
CAS No.: 1178476-14-6
Cat. No.: VC7500870
Molecular Formula: C10H6Cl3NO
Molecular Weight: 262.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178476-14-6 |
|---|---|
| Molecular Formula | C10H6Cl3NO |
| Molecular Weight | 262.51 |
| IUPAC Name | 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2 |
| Standard InChI Key | SKZIKVWUUDJVCF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl |
Introduction
Chemical Identity and Structural Characteristics
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure incorporates a chloromethyl group at the 4-position and a 3,5-dichlorophenyl substituent at the 2-position of the oxazole ring . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.51 g/mol |
| SMILES Notation | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl |
| InChI Key | SKZIKVWUUDJVCF-UHFFFAOYSA-N |
| PubChem CID | 60987049 |
| Solubility | Not available |
The compound’s IUPAC name, 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, reflects its substitution pattern. Computational analyses predict collision cross sections (CCS) for various adducts, such as (151.5 Ų) and (168.1 Ų), which are critical for mass spectrometry-based identification .
Synthesis and Manufacturing Considerations
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Carbamylation: Reaction of 3,5-DCI with glycolates to form intermediates.
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Cyclization: Base-mediated ring closure under mild temperatures (10–90°C) .
While this method targets oxazolidine-diones, analogous strategies could be adapted for oxazole derivatives by modifying starting materials or reaction conditions. The use of tin(II) catalysts (0.001–1% by weight) enhances yield (up to 98%) and reduces energy consumption . Solvent systems such as aromatic hydrocarbons or tetrahydrofuran are recommended for similar reactions .
Physicochemical Properties and Stability
Data on solubility, melting point, and stability remain unreported for this compound. Comparisons with structurally similar molecules, such as 4-(chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5), suggest potential trends :
| Property | 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole | 4-(Chloromethyl)-3,5-dimethylisoxazole |
|---|---|---|
| Molecular Weight | 262.51 g/mol | 145.59 g/mol |
| Boiling Point | Not available | 87–88°C (8 mmHg) |
| Density | Not available | 1.173 g/mL (25°C) |
| Flash Point | Not available | 204°F |
The dichlorophenyl group likely increases molecular rigidity and hydrophobicity compared to dimethyl substituents, potentially influencing bioavailability and reactivity .
Research Gaps and Future Directions
Current literature lacks experimental data on this compound’s synthesis, bioactivity, and safety. Prioritized research areas include:
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